molecular formula C14H15NO B13587356 2-Amino-2-(2-phenylphenyl)ethan-1-ol

2-Amino-2-(2-phenylphenyl)ethan-1-ol

Cat. No.: B13587356
M. Wt: 213.27 g/mol
InChI Key: BIMIHJHBORQVQC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenylphenyl)ethan-1-ol is a bifunctional amino alcohol characterized by a biphenyl moiety attached to a central carbon bearing both hydroxyl (-OH) and amine (-NH₂) groups. This compound belongs to a broader class of 2-amino alcohols, which are critical intermediates in pharmaceutical synthesis and catalysis. Its structure combines aromatic rigidity with polar functional groups, influencing its reactivity, solubility, and applications in organic transformations. Systematic naming conventions for such compounds can vary, as noted in , where substitutive nomenclature often dominates (e.g., specifying substituents on the ethan-1-ol backbone) .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-amino-2-(2-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2

InChI Key

BIMIHJHBORQVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenylphenyl)ethan-1-ol typically involves the reaction of 2-bromobiphenyl with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amino group from glycine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of biphenyl-2-carbaldehyde or biphenyl-2-carboxylic acid.

    Reduction: Formation of 2-amino-2-(2-phenylphenyl)ethanamine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(2-phenylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Key Analogs :

  • 2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 157142-48-8): Features a para-methyl group, enhancing electron density on the aromatic ring compared to the biphenyl system. This increases nucleophilicity at the amine group but reduces steric bulk .
  • 2-Amino-2-(furan-2-yl)ethan-1-ol (C₆H₉NO₂): Replaces the phenyl group with a heteroaromatic furan, introducing oxygen-mediated electronic effects and altering solubility in polar solvents .

Comparison Table :

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Reactivity Traits
2-Amino-2-(2-phenylphenyl)ethan-1-ol Biphenyl C₁₄H₁₅NO 213.28 High steric bulk, π-π stacking
2-Amino-2-(4-methylphenyl)ethan-1-ol 4-Methylphenyl C₉H₁₃NO 151.21 Enhanced electron density
2-Amino-2-(2-chlorophenyl)ethan-1-ol 2-Chlorophenyl C₈H₁₀ClNO 183.63 Electron withdrawal, improved cyclization yields
2-Amino-2-(furan-2-yl)ethan-1-ol Furan-2-yl C₆H₉NO₂ 127.14 Polar interactions, lower lipophilicity

Stereochemical Variations

Enantiomeric forms significantly impact biological activity and catalytic performance. For example, (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS 1213920-90-1) demonstrates the importance of chirality in pharmaceutical intermediates, where the (R)-configuration may optimize receptor binding .

Physicochemical Properties

Boiling Points and Solubility

  • Halogenated Derivatives: 2-Amino-2-(2-bromophenyl)ethan-1-ol (C₈H₁₀BrNO) has a predicted boiling point of 341.6±27.0°C and density of 1.539 g/cm³, reflecting increased molecular weight and halogen-induced polarity .
  • Methoxy-Substituted Analogs: 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol (C₁₀H₁₅NO₃) exhibits higher solubility in organic solvents due to methoxy groups, contrasting with the biphenyl compound’s hydrophobicity .

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